Methyl 2-(4-chloro-2-fluorophenyl)propanoate
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Overview
Description
Methyl 2-(4-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-fluorophenyl)propanoate typically involves the esterification of 2-(4-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products will vary depending on the substituents introduced.
Hydrolysis: The major products are 2-(4-chloro-2-fluorophenyl)propanoic acid and methanol.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 2-(4-chloro-2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluorophenoxy)propanoate
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(2-chloro-4-fluorophenoxy)propanoate
Uniqueness
Methyl 2-(4-chloro-2-fluorophenyl)propanoate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(4-chloro-2-fluorophenyl)propanoate (often referred to as Methyl 4-chloro-2-fluorophenylpropanoate) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C10H11ClO2 and a molecular weight of 202.64 g/mol. The compound features a propanoate group attached to a chlorinated and fluorinated phenyl ring, which is crucial for its biological activity.
The synthesis of this compound typically involves the reaction of 4-chloro-2-fluorobenzyl alcohol with methyl acrylate in the presence of a suitable catalyst. This method allows for high yields and purity, making it suitable for further biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenyl compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders .
Case Studies
- Neuroprotective Effects : In a study involving animal models of Parkinson's disease, administration of this compound was associated with reduced neuroinflammation and improved motor function. The compound appeared to modulate neuroinflammatory pathways, thus offering promise as a neuroprotective agent .
- Anticancer Activity : A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in breast cancer cells through the intrinsic pathway. Flow cytometry analysis showed increased annexin V positivity, indicating early apoptotic changes upon treatment with this compound .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and oxidative stress responses.
- Receptor Modulation : It could act on specific receptors that mediate cellular responses to stress and inflammation.
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10ClFO2/c1-6(10(13)14-2)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI Key |
KPIWZLZVQDJWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)C(=O)OC |
Origin of Product |
United States |
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